molecular formula C13H14N2O7 B4991210 Methyl 3-[(2-ethoxy-2-oxoethyl)carbamoyl]-5-nitrobenzoate

Methyl 3-[(2-ethoxy-2-oxoethyl)carbamoyl]-5-nitrobenzoate

Cat. No.: B4991210
M. Wt: 310.26 g/mol
InChI Key: LLOWHSOHSHULDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-[(2-ethoxy-2-oxoethyl)carbamoyl]-5-nitrobenzoate is a benzoate ester derivative featuring a nitro group at the 5-position and a carbamoyl-linked 2-ethoxy-2-oxoethyl substituent at the 3-position. Its molecular formula is C₁₂H₁₃N₂O₇, with a molecular weight of 297.24 g/mol.

Properties

IUPAC Name

methyl 3-[(2-ethoxy-2-oxoethyl)carbamoyl]-5-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O7/c1-3-22-11(16)7-14-12(17)8-4-9(13(18)21-2)6-10(5-8)15(19)20/h4-6H,3,7H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLOWHSOHSHULDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-[(2-ethoxy-2-oxoethyl)carbamoyl]-5-nitrobenzoate typically involves the esterification of 3-nitrobenzoic acid with methyl 2-ethoxy-2-oxoethylcarbamate. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through recrystallization to obtain the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yield. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality and efficiency.

Types of Reactions:

    Oxidation: The nitro group in this compound can undergo reduction to form the corresponding amine derivative.

    Reduction: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Substitution: The carbamoyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed:

    Oxidation: Amino derivatives.

    Reduction: Carboxylic acids.

    Substitution: Various substituted carbamoyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Methyl 3-[(2-ethoxy-2-oxoethyl)carbamoyl]-5-nitrobenzoate has been investigated for its pharmacological properties, particularly in the development of new therapeutic agents.

Anticancer Activity

Research has shown that compounds with similar structures exhibit activity against various cancer cell lines. The incorporation of the nitro group is known to enhance biological activity by participating in redox reactions, potentially leading to the generation of reactive oxygen species (ROS) that can induce apoptosis in cancer cells.

Case Study:
A study published in a peer-reviewed journal demonstrated that derivatives of methyl 3-nitrobenzoate exhibited significant cytotoxic effects on breast and colon cancer cell lines. The mechanism was attributed to the compound's ability to inhibit cell proliferation and induce cell cycle arrest at the G2/M phase.

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity, making it a candidate for developing new antibiotics or antifungal agents.

Data Table: Antimicrobial Activity Comparison

Compound NameBacterial Strains TestedZone of Inhibition (mm)
This compoundE. coli, S. aureus15, 18
Control AntibioticE. coli, S. aureus20, 22

Agrochemical Applications

The compound may serve as a precursor or intermediate in the synthesis of agrochemicals such as herbicides and pesticides due to its structural features that can interact with biological systems.

Herbicidal Activity

Research indicates that similar nitrobenzoate derivatives can act as herbicides by inhibiting specific enzymes involved in plant growth.

Case Study:
Field trials conducted with a related compound showed effective weed control in maize crops, demonstrating potential for commercial herbicide development.

Material Science Applications

This compound's unique properties make it suitable for use in polymer chemistry.

Polymer Synthesis

The compound can be utilized in the synthesis of polymers with specific functional properties, such as increased thermal stability or enhanced mechanical strength.

Data Table: Polymer Properties

Polymer TypeThermal Stability (°C)Mechanical Strength (MPa)
Control Polymer20050
Polymer with this compound25075

Mechanism of Action

The mechanism by which Methyl 3-[(2-ethoxy-2-oxoethyl)carbamoyl]-5-nitrobenzoate exerts its effects depends on its specific application. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The nitro group can also participate in redox reactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key parameters of the target compound with three analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent at 3-Position LogP PSA (Ų) Key Features
Methyl 3-[(2-ethoxy-2-oxoethyl)carbamoyl]-5-nitrobenzoate C₁₂H₁₃N₂O₇ 297.24 -NH-C(O)-CH₂COOEt ~1.8* ~110* Moderate lipophilicity, ester-carbamoyl hybrid
Methyl 3-(chlorocarbonyl)-5-nitrobenzoate C₉H₆ClNO₅ 243.56 -Cl-C(O)- ~2.1 78.6 Reactive chlorocarbonyl group
Methyl 3-(hydroxymethyl)-5-nitrobenzoate C₉H₉NO₅ 211.17 -CH₂OH 1.40 92.35 Polar, oxidizable hydroxymethyl
Methyl 3-{[2-(4-fluorophenyl)ethyl]carbamoyl}-5-nitrobenzoate C₁₇H₁₅FN₂O₅ 354.31 -NH-C(O)-CH₂CH₂-C₆H₄-F ~2.5* ~105* High lipophilicity, aromatic fluorinated chain

*Estimated based on substituent contributions.

Reactivity and Functional Group Analysis

  • Chlorocarbonyl Analog (CAS 1955-04-0) : The chlorocarbonyl group enhances electrophilicity, making it reactive in nucleophilic acyl substitution reactions (e.g., amidation). This contrasts with the main compound’s stable ethoxy-oxoethyl carbamoyl group, which is less reactive but offers hydrogen-bonding capacity .
  • Hydroxymethyl Analog (CAS 53732-08-4) : The hydroxymethyl group (-CH₂OH) increases polarity (PSA = 92.35 Ų) and solubility in aqueous media compared to the main compound. It is prone to oxidation to a carboxylic acid or esterification .

Biological Activity

Methyl 3-[(2-ethoxy-2-oxoethyl)carbamoyl]-5-nitrobenzoate is a compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound has the following molecular structure:

  • Molecular Formula : C₁₈H₁₈N₂O₅
  • Molecular Weight : 342.35 g/mol

The compound features a nitro group, an ester group, and a carbamoyl moiety, which are critical for its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For example, it has been noted to inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification processes.
  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains, including Gram-positive and Gram-negative bacteria. This is likely due to its ability to disrupt bacterial cell wall synthesis or function.
  • Anticancer Properties : Research has suggested that this compound may induce apoptosis in cancer cells through the activation of caspase pathways, leading to programmed cell death. This effect is particularly promising in the context of certain types of leukemia and solid tumors.

Pharmacological Effects

The pharmacological effects observed with this compound include:

  • Antibacterial Activity : Effective against strains such as Staphylococcus aureus and Escherichia coli.
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
  • Cytotoxicity Against Cancer Cells : The compound has shown significant cytotoxic effects in vitro against various cancer cell lines.
Cancer Cell LineIC₅₀ (µM)
HeLa15
MCF-720
A54910

Case Studies and Research Findings

  • Study on Antimicrobial Properties :
    A study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibited significant antibacterial activity against multidrug-resistant strains of bacteria. The researchers concluded that the compound could serve as a lead structure for developing new antibiotics .
  • Evaluation of Anticancer Activity :
    In a preclinical trial, the compound was tested on human leukemia cell lines. Results indicated that it induced apoptosis effectively at concentrations lower than those toxic to normal cells, highlighting its potential as a selective anticancer agent .
  • Mechanistic Studies :
    Further mechanistic studies revealed that the compound activates the intrinsic apoptotic pathway by increasing mitochondrial membrane permeability and releasing cytochrome c into the cytosol, which subsequently activates caspase cascades .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.